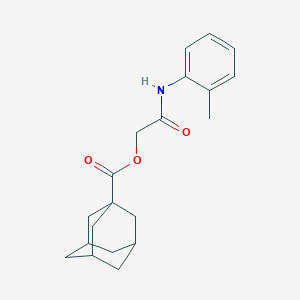![molecular formula C21H17BrN2O6S B305755 [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B305755.png)
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BDM-I, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemical research.
Wirkmechanismus
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid works by binding to the active site of enzymes and inhibiting their activity. It has been shown to selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been shown to interact with proteins and modify their function, which can aid in the development of new drugs that target specific proteins.
Biochemical and Physiological Effects:
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and function. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been shown to interact with proteins and modify their function, which can lead to changes in cellular signaling and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its selectivity for certain enzymes, which makes it a promising candidate for drug development. It has also been shown to have a high degree of purity and stability, which is important for lab experiments. However, one limitation of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its relatively high cost, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in scientific research. One potential application is in the development of new drugs that target specific enzymes or proteins. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can also be used to study the interaction between proteins and small molecules, which can aid in the development of new drugs. Additionally, [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be used to study the function of specific enzymes and proteins, which can lead to a better understanding of cellular metabolism and signaling.
Synthesemethoden
The synthesis of [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid involves the reaction of 4-bromo-2-phenoxyacetic acid with 2-toluidine, followed by the reaction of the resulting product with thiazolidine-2,4-dione. The final product is obtained by the reaction of the intermediate product with formaldehyde. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. It has been shown to selectively inhibit the activity of certain enzymes, making it a promising candidate for drug development. [4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been used to study the interaction between proteins and small molecules, which can aid in the development of new drugs that target specific proteins.
Eigenschaften
Produktname |
[4-Bromo-2-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid |
|---|---|
Molekularformel |
C21H17BrN2O6S |
Molekulargewicht |
505.3 g/mol |
IUPAC-Name |
2-[4-bromo-2-[(E)-[3-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17BrN2O6S/c1-12-4-2-3-5-15(12)23-18(25)10-24-20(28)17(31-21(24)29)9-13-8-14(22)6-7-16(13)30-11-19(26)27/h2-9H,10-11H2,1H3,(H,23,25)(H,26,27)/b17-9+ |
InChI-Schlüssel |
OHNPHMLELNNQPX-RQZCQDPDSA-N |
Isomerische SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)



![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)



![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)
